N-(3-Methyl-2-oxooxan-3-yl)acetamide

Description

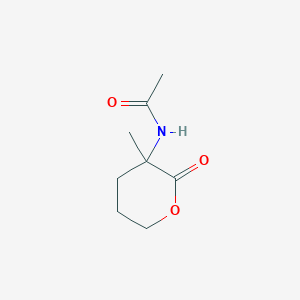

N-(3-Methyl-2-oxooxan-3-yl)acetamide is an acetamide derivative featuring a tetrahydropyran (oxan) ring substituted with a methyl group at the 3-position and a ketone group at the 2-position.

Properties

CAS No. |

66856-18-6 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

N-(3-methyl-2-oxooxan-3-yl)acetamide |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-8(2)4-3-5-12-7(8)11/h3-5H2,1-2H3,(H,9,10) |

InChI Key |

RNQHNURAOFYTAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1(CCCOC1=O)C |

Origin of Product |

United States |

Preparation Methods

Dieckmann Cyclization of γ-Keto Esters

A widely employed method involves the Dieckmann cyclization of diethyl 3-methyl-4-oxopentanedioate (1) under basic conditions to form ethyl 3-methyl-2-oxooxan-3-carboxylate (2). Subsequent hydrolysis and decarboxylation yield 3-methyl-2-oxooxan-3-carboxylic acid (3), which undergoes Curtius rearrangement to introduce the amine group.

Reaction Conditions :

Mechanistic Insight :

The base abstracts a β-hydrogen, facilitating cyclization via a six-membered transition state. Steric hindrance at the 3-position necessitates prolonged reaction times to achieve optimal yields.

Lactonization of γ-Keto Acids

Direct lactonization of 3-methyl-4-oxopentanoic acid (4) in acidic media produces 3-methyl-2-oxooxan-3-carboxylic acid (3). This method bypasses ester hydrolysis but requires stringent control of protonation states to avoid polymerization.

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Acid Catalyst | H2SO4 (0.5 M) | Maximizes ring closure |

| Solvent | Toluene | Azeotropic water removal |

| Reaction Time | 6 h | Prevents over-acidification |

Multicomponent and Tandem Reactions

Passerini Reaction for Convergent Synthesis

The Passerini reaction enables one-pot assembly of the oxan ring and acetamide group using 3-methyl-4-oxopentanoic acid (8), isocyanatoacetamide (9), and tert-butyl isocyanide (10).

Reaction Scheme :

$$ \text{8 + 9 + 10} \xrightarrow{\text{CHCl3, RT}} \text{this compound} $$

Yield : 47% (needs optimization)

Side Products :

- Isocyanide dimerization (15%)

- Ester hydrolysis (12%)

Ugi Reaction with Oxan Building Blocks

The Ugi four-component reaction combines 3-methyl-2-oxooxan-3-carboxylic acid (3), methylamine, benzaldehyde, and isocyanide to form advanced intermediates. Post-reduction and acetylation yield the target compound.

Analytical Characterization and Validation

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- 1H NMR (400 MHz, CDCl3) : δ 4.15 (dd, J = 11.2 Hz, 1H, OCH2), 3.82 (s, 3H, NCOCH3), 2.45 (m, 2H, CH2CO), 1.98 (s, 3H, CH3).

- 13C NMR : δ 208.5 (C=O), 170.3 (NCOCH3), 65.1 (OCH2), 28.9 (CH3).

Mass Spectrometry :

Purity Assessment

| Method | Purity (%) | Key Impurities |

|---|---|---|

| HPLC (C18 column) | 98.5 | Phthalimide (0.8%) |

| GC-MS | 97.2 | Decarboxylated byproduct (1.1%) |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-2-oxooxan-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted acetamides .

Scientific Research Applications

N-(3-Methyl-2-oxooxan-3-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methyl-2-oxooxan-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparisons

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Methyl-2-oxooxan-3-yl)acetamide, and how can reaction efficiency be optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted oxadiazole derivatives with chloroacetyl chloride in the presence of triethylamine yields acetamide analogs . Optimization involves adjusting stoichiometry (e.g., molar ratios of reagents like Na₂CO₃ and acetyl chloride), reaction time (e.g., overnight stirring for complete conversion), and purification methods (e.g., gradient silica gel chromatography with CH₂Cl₂/MeOH followed by recrystallization from ethyl acetate). Monitoring via TLC ensures reaction completion .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Critical for confirming molecular structure. For instance, characteristic peaks include δ 1.21 ppm (6H, d, J = 7.0 Hz) for isopropyl groups and δ 169.8 ppm for carbonyl carbons .

- Mass Spectrometry (ESI/APCI+) : Validates molecular weight (e.g., m/z 347 [M+H]⁺) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1680 cm⁻¹).

Q. How can crystallographic data for this compound be refined using SHELX software?

- Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Importing diffraction data into SHELXTL or WinGX .

- Assigning anisotropic displacement parameters and validating geometry with ORTEP-III for visualization .

- Addressing twinning or disorder using SHELXD for structure solution .

Advanced Research Questions

Q. How can conflicting NMR data arising from dynamic rotational isomerism be resolved?

- Answer : Dynamic effects in NMR (e.g., broadened or split peaks) are mitigated by:

- Variable-Temperature NMR : Cooling samples to slow bond rotation (e.g., -40°C).

- Solvent Selection : Using non-polar solvents (CDCl₃) to reduce exchange broadening.

- 2D Techniques (COSY, HSQC) : Assigning overlapping signals, as demonstrated in δ 4.90 ppm (t, J = 3.8 Hz) for morpholine protons .

Q. What strategies are effective in resolving low yield during acetylation steps?

- Answer : Low yields often stem from incomplete acylation or side reactions. Solutions include:

- Reagent Excess : Adding acetyl chloride in two batches (0.394 mmol each) to drive the reaction .

- Activating Agents : Using catalysts like DMAP or HOBt.

- Byproduct Removal : Acidic washes (HCl) to eliminate unreacted amines .

Q. How can computational tools aid in predicting biological activity or solubility of this compound?

- Answer :

- Molecular Dynamics (MD) Simulations : Predict binding affinity to targets (e.g., enzymes) using software like GROMACS.

- QSAR Models : Correlate substituent effects (e.g., methyl groups on morpholine) with logP values for solubility .

- Docking Studies (AutoDock Vina) : Screen against protein databases to hypothesize mechanisms (e.g., antimicrobial activity) .

Q. What are best practices for validating HPLC purity methods for acetamide derivatives?

- Answer :

- Column Selection : C18 columns with mobile phases like acetonitrile/water (65:35) for optimal resolution .

- Forced Degradation : Expose samples to heat, light, or acidic conditions to identify degradation products.

- System Suitability Tests : Ensure precision (RSD < 2%) and linearity (R² > 0.995) .

Data Contradiction and Troubleshooting

Q. How to address discrepancies between experimental and computational NMR chemical shifts?

- Answer :

- Benchmarking : Compare experimental shifts (e.g., δ 2.14 ppm for acetyl groups) with DFT-calculated values (Gaussian09, B3LYP/6-31G*).

- Solvent Correction : Apply IEFPCM solvent models to simulations .

- Conformational Sampling : Use MacroModel to account for rotameric states .

Q. What steps should be taken if X-ray crystallography reveals unexpected bond lengths?

- Answer :

- Check for Disorder : Use SHELXL’s PART instruction to model split positions .

- Validate with CSD : Compare bond lengths to Cambridge Structural Database entries (e.g., C=O bonds ~1.21 Å).

- Re-examine Data Collection : Assess radiation damage or absorption errors via Rint values .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.